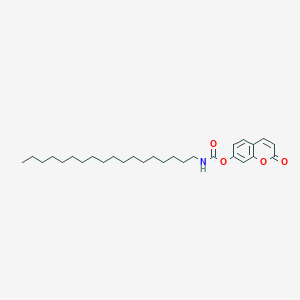![molecular formula C29H28N2OP2 B14240269 (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one CAS No. 444024-72-0](/img/structure/B14240269.png)
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diphenylphosphanyl groups attached to an imidazolidinone core, allows it to coordinate effectively with transition metals, enhancing their catalytic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazolidinone core with diphenylphosphine in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly when coordinated with transition metals.
Substitution: The diphenylphosphanyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Transition metal catalysts such as palladium or rhodium.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one exerts its effects involves coordination with transition metals. The diphenylphosphanyl groups act as electron-donating ligands, stabilizing the metal center and enhancing its catalytic activity. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.
Uniqueness
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is unique due to its imidazolidinone core, which provides additional steric and electronic properties compared to other chiral phosphine ligands. This uniqueness allows for enhanced selectivity and efficiency in catalytic processes.
Propiedades
Número CAS |
444024-72-0 |
|---|---|
Fórmula molecular |
C29H28N2OP2 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-bis(diphenylphosphanylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C29H28N2OP2/c32-29-30-27(21-33(23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(31-29)22-34(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2,(H2,30,31,32)/t27-,28-/m1/s1 |
Clave InChI |
LMEGDCNVBZLBPJ-VSGBNLITSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(C[C@@H]2[C@H](NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)P(CC2C(NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
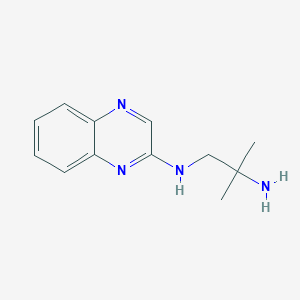
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
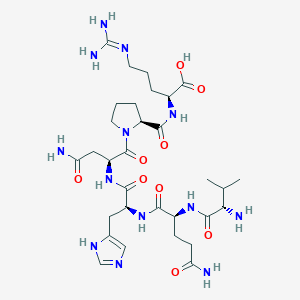

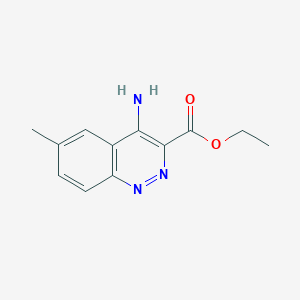
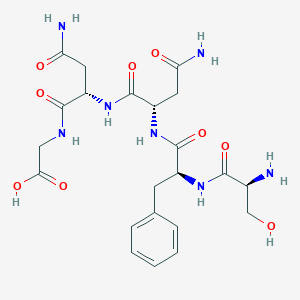

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)

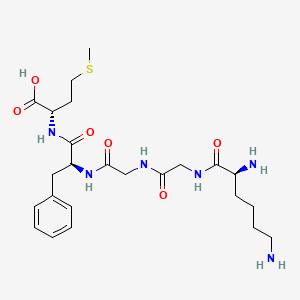

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
